molecular formula C3H4N2O2 B2422599 Pyrazolidine-3,5-dione CAS No. 4744-71-2

Pyrazolidine-3,5-dione

Cat. No.: B2422599
CAS No.: 4744-71-2
M. Wt: 100.077
InChI Key: DNTVKOMHCDKATN-UHFFFAOYSA-N
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Description

Pyrazolidine-3,5-dione is a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities. It is a five-membered ring structure containing two nitrogen atoms and two carbonyl groups at positions 3 and 5. This compound is known for its therapeutic potential, particularly in the treatment of inflammatory conditions and microbial infections .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Alkylating Agents: Methyl iodide, ethyl bromide.

Major Products:

Mechanism of Action

Target of Action

Pyrazolidine-3,5-dione primarily targets the enzyme phosphoenolpyruvate carboxylase (PEPC), which is a key enzyme in the C4 photosynthetic pathway . This enzyme is of significant interest as it is found in many of the world’s most invasive weeds, making it a valuable target for the development of selective herbicides .

Mode of Action

This compound interacts with its target, phosphoenolpyruvate carboxylase, by inhibiting its function . This inhibition is achieved through the compound’s ability to bind to the enzyme and prevent it from catalyzing the conversion of phosphoenolpyruvate (PEP) to oxaloacetate . This interaction results in a disruption of the C4 photosynthetic pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the C4 photosynthetic pathway . By inhibiting the function of phosphoenolpyruvate carboxylase, this compound prevents the conversion of PEP to oxaloacetate, a crucial step in the C4 photosynthetic pathway . This disruption can lead to downstream effects such as reduced photosynthetic efficiency and growth in plants .

Result of Action

The primary result of this compound’s action is the inhibition of phosphoenolpyruvate carboxylase, leading to a disruption of the C4 photosynthetic pathway . This disruption can lead to reduced photosynthetic efficiency and growth in plants . Additionally, this compound has been found to have anticancer activity, with studies showing that it can cause cell death in approximately 50% of cells after 24 hours of treatment .

Properties

IUPAC Name

pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-1-3(7)5-4-2/h1H2,(H,4,6)(H,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTVKOMHCDKATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346761
Record name 3,5-Pyrazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4744-71-2
Record name 3,5-Pyrazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolidine-3,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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